1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both oxazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, oxazolines can be synthesized from amino alcohols and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ catalytic processes and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The oxazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide: This compound also contains an oxazole ring and has been studied for its anti-cancer properties.
3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-one: Another compound with an oxazole ring, used in various chemical and biological studies.
Uniqueness
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of oxazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H14N4O/c1-12(2,3)10-6-14-11(17-10)8-16-7-9(4-13)5-15-16/h5-7H,8H2,1-3H3 |
InChI Key |
VQSAJWYCVUNPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CN2C=C(C=N2)C#N |
Origin of Product |
United States |
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